Pyrazolo[1,5-a]pyridin-2-ylmethanol
CAS No.: 76943-47-0
Cat. No.: VC2234084
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazolo[1,5-a]pyridin-2-ylmethanol - 76943-47-0](/images/structure/VC2234084.png)
CAS No. | 76943-47-0 |
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Molecular Formula | C8H8N2O |
Molecular Weight | 148.16 g/mol |
IUPAC Name | pyrazolo[1,5-a]pyridin-2-ylmethanol |
Standard InChI | InChI=1S/C8H8N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-5,11H,6H2 |
Standard InChI Key | RBJIKLOMRJZRTN-UHFFFAOYSA-N |
SMILES | C1=CC2=CC(=NN2C=C1)CO |
Canonical SMILES | C1=CC2=CC(=NN2C=C1)CO |
Chemical Structure and Fundamental Properties
Pyrazolo[1,5-a]pyridin-2-ylmethanol (CAS: 76943-47-0) possesses the molecular formula C8H8N2O, consisting of a fused ring system where a pyrazole ring is connected to a pyridine ring through shared nitrogen and carbon atoms. The compound contains a hydroxymethyl (-CH2OH) group attached to the second position of the pyrazole portion of the bicyclic system. This arrangement creates a planar heterocyclic core with a flexible hydroxymethyl substituent extending from the ring structure.
The molecular architecture of this compound can be characterized by:
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A bicyclic heterocyclic core formed by pyrazole and pyridine rings
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A nitrogen bridge connecting the two rings in a [1,5-a] fusion pattern
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A hydroxymethyl functional group at the 2-position of the pyrazole ring
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Aromaticity throughout the bicyclic system, contributing to its stability
Structural Comparison with Related Compounds
Pyrazolo[1,5-a]pyridin-2-ylmethanol shares structural similarities with several related heterocyclic compounds, including Pyrazolo[1,5-a]pyridin-2-ol (C7H6N2O), which differs only in the direct attachment of a hydroxyl group instead of a hydroxymethyl moiety . The structural relationship between these compounds is significant for understanding potential synthetic routes and biological activities.
Table 1: Comparison of Pyrazolo[1,5-a]pyridin-2-ylmethanol with Related Compounds
The data demonstrates that optimal yields are achieved using acetic acid as an additive under oxygen atmosphere, providing insights for potential adaptations to synthesize the target compound .
Biological Activity and Applications
Anti-cancer Properties
Related heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines, have demonstrated significant anti-cancer properties through protein kinase inhibition . The structural similarity suggests Pyrazolo[1,5-a]pyridin-2-ylmethanol may possess comparable activities, potentially inhibiting kinases such as cyclin-dependent kinases (CDKs) that regulate cell cycle progression.
Anti-microbial Activity
Fused heterocyclic systems containing pyrazole moieties have shown antimicrobial properties in various studies. The hydroxymethyl group in Pyrazolo[1,5-a]pyridin-2-ylmethanol could potentially enhance water solubility and binding interactions with microbial targets, suggesting possibilities for antimicrobial applications.
Anti-inflammatory and Antioxidant Properties
The heterocyclic structure may confer antioxidant properties through radical scavenging mechanisms, potentially contributing to anti-inflammatory effects. These properties would need to be verified through specific bioassays.
Current Research Gaps and Future Directions
Despite the potential importance of Pyrazolo[1,5-a]pyridin-2-ylmethanol in medicinal chemistry, several research gaps remain to be addressed:
Synthesis Optimization
Further research is needed to develop optimized synthetic routes specifically for Pyrazolo[1,5-a]pyridin-2-ylmethanol, focusing on improving yields, reducing reaction steps, and employing more environmentally friendly conditions. The established methods for related pyrazolo[1,5-a]pyridine derivatives provide a foundation, but tailored approaches for introducing the hydroxymethyl functionality at the 2-position warrant investigation.
Comprehensive Biological Evaluation
Systematic studies of the biological activities of Pyrazolo[1,5-a]pyridin-2-ylmethanol are necessary to fully understand its potential therapeutic applications. This includes:
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In vitro enzyme inhibition assays against various targets
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Cell-based assays to evaluate cytotoxicity and antiproliferative effects
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Structure-activity relationship studies with derivatives
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In vivo evaluation of promising candidates
Molecular Modeling and Docking Studies
Computational approaches could significantly enhance our understanding of how Pyrazolo[1,5-a]pyridin-2-ylmethanol interacts with potential biological targets. Molecular docking studies could predict binding modes and affinities with enzymes such as protein kinases, providing guidance for structural optimization.
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